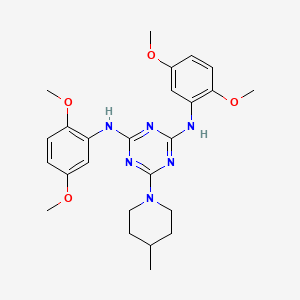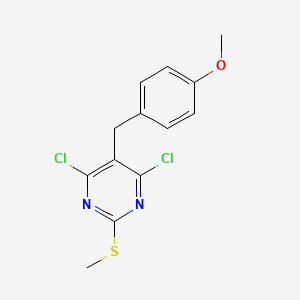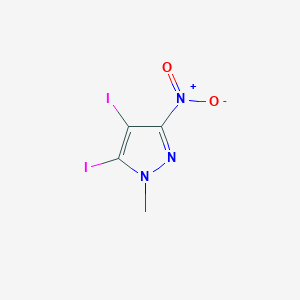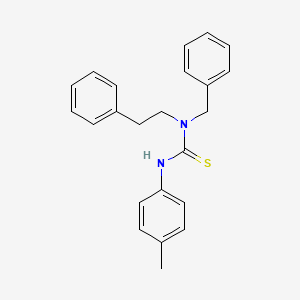
N,N'-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound characterized by its complex structure, which includes triazine, piperidine, and dimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines.
Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced via nucleophilic aromatic substitution reactions, where 2,5-dimethoxyaniline reacts with the triazine core.
Attachment of the Piperidine Group: The final step involves the reaction of the intermediate with 4-methylpiperidine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups attached to the triazine core.
Reduction: Reduction reactions can modify the piperidine or phenyl groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine may be investigated for its potential as a pharmacophore. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The triazine core can form hydrogen bonds or hydrophobic interactions, while the piperidine and dimethoxyphenyl groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
類似化合物との比較
Similar Compounds
N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the piperidine group, which may affect its binding properties and reactivity.
N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the triazine core.
Uniqueness
N,N’-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its triazine core, dimethoxyphenyl groups, and piperidine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C25H32N6O4 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
2-N,4-N-bis(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H32N6O4/c1-16-10-12-31(13-11-16)25-29-23(26-19-14-17(32-2)6-8-21(19)34-4)28-24(30-25)27-20-15-18(33-3)7-9-22(20)35-5/h6-9,14-16H,10-13H2,1-5H3,(H2,26,27,28,29,30) |
InChIキー |
CYVUUXPVGXCFNI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=C(C=CC(=C3)OC)OC)NC4=C(C=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dimethyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11625062.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11625063.png)
![(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11625074.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625078.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11625088.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11625089.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625090.png)

![ethyl (5E)-2-methyl-4-oxo-5-{[5-({[oxo(phenylamino)acetyl]amino}methyl)furan-2-yl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11625105.png)
![(5Z)-3-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl]methylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11625108.png)

![2-(methylamino)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625114.png)
![(5Z)-5-(4-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625120.png)

